molecular formula C19H17N3O2S B8647599 6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)picolinonitrile

6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)picolinonitrile

Cat. No. B8647599
M. Wt: 351.4 g/mol
InChI Key: XSWHETJWODUBIN-UHFFFAOYSA-N
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Patent
US05639770

Procedure details

21.3 ml of triethylamine and 30.7 ml of cyanotrimethylsilane were added to a suspension of 26.3 g of 2-[2-(3,4-diethoxyphenyl)-4-thiazolyl]pyridine-1-oxide in 500 ml of acetonitrile. The mixture was refluxed for 62 hours. The solvent in the reaction mixture was removed by distillation. To the residue was added an aqueous sodium carbonate solution. The mixture was subjected to extraction with methylene chloride. The methylene chloride layer was dried over anhydrous magnesium sulfate. The solvent was removed by distillation. The residue was purified by silica gel column chromatography (elutant: methylene chloride) and recrystallized from ethanol to obtain 22.2 g of 2-(3,4-diethoxyphenyl)-4-(6-cyano-2-pyridyl)thiazole.
Quantity
21.3 mL
Type
reactant
Reaction Step One
Quantity
30.7 mL
Type
reactant
Reaction Step One
Name
2-[2-(3,4-diethoxyphenyl)-4-thiazolyl]pyridine-1-oxide
Quantity
26.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[C:8]([Si](C)(C)C)#[N:9].[CH2:14]([O:16][C:17]1[CH:18]=[C:19]([C:26]2[S:27][CH:28]=[C:29]([C:31]3[CH:36]=[CH:35][CH:34]=[CH:33][N+:32]=3[O-])[N:30]=2)[CH:20]=[CH:21][C:22]=1[O:23][CH2:24][CH3:25])[CH3:15]>C(#N)C>[CH2:14]([O:16][C:17]1[CH:18]=[C:19]([C:26]2[S:27][CH:28]=[C:29]([C:31]3[CH:36]=[CH:35][CH:34]=[C:33]([C:8]#[N:9])[N:32]=3)[N:30]=2)[CH:20]=[CH:21][C:22]=1[O:23][CH2:24][CH3:25])[CH3:15]

Inputs

Step One
Name
Quantity
21.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
30.7 mL
Type
reactant
Smiles
C(#N)[Si](C)(C)C
Name
2-[2-(3,4-diethoxyphenyl)-4-thiazolyl]pyridine-1-oxide
Quantity
26.3 g
Type
reactant
Smiles
C(C)OC=1C=C(C=CC1OCC)C=1SC=C(N1)C1=[N+](C=CC=C1)[O-]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 62 hours
Duration
62 h
CUSTOM
Type
CUSTOM
Details
The solvent in the reaction mixture was removed by distillation
ADDITION
Type
ADDITION
Details
To the residue was added an aqueous sodium carbonate solution
EXTRACTION
Type
EXTRACTION
Details
The mixture was subjected to extraction with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The methylene chloride layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (elutant: methylene chloride)
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C=C(C=CC1OCC)C=1SC=C(N1)C1=NC(=CC=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 22.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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